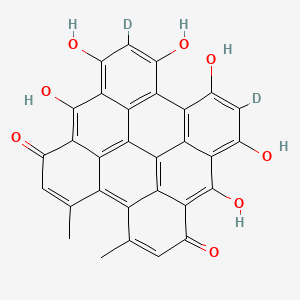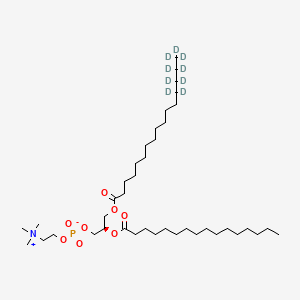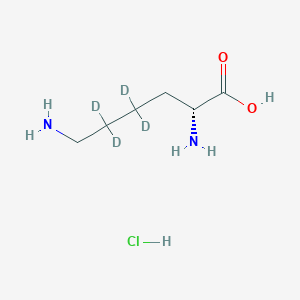
Hypericin-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypericin-d2 is a deuterated derivative of hypericin, a naturally occurring polycyclic naphthodianthrone found in species of the genus Hypericum, particularly Hypericum perforatum (St. John’s Wort). Hypericin is known for its potent photosensitizing properties and has been extensively studied for its antiviral, antitumor, and antidepressant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hypericin-d2 involves the incorporation of deuterium atoms into the hypericin molecule. One common method is the deuteration of protohypericin, a precursor of hypericin, using deuterated solvents and catalysts. The process typically involves:
Starting Material: Emodinanthrone
Reaction Conditions: Microwave-assisted synthesis in deuterated water, followed by photocyclization under visible light irradiation.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods involve the use of plant-specific type III polyketide synthases to biosynthesize hypericin, followed by deuteration .
Analyse Chemischer Reaktionen
Types of Reactions: Hypericin-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Hypericin-d2 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its antidepressant effects and potential use in treating neurological disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting necrotic tissues
Wirkmechanismus
The mechanism of action of hypericin-d2 involves its ability to generate reactive oxygen species (ROS) upon photoactivation. These ROS induce apoptosis, necrosis, or autophagy in cancer cells. This compound also targets viral components, inhibiting viral replication and entry into host cells. The molecular pathways involved include the intrinsic and extrinsic apoptotic pathways, ERK inhibition, and the generation of singlet oxygen species .
Vergleich Mit ähnlichen Verbindungen
Hypericin-d2 is compared with other similar compounds such as:
Pseudohypericin: Another naphthodianthrone with similar photosensitizing properties but different pharmacokinetics.
Hyperforin: A bioactive compound from Hypericum with antidepressant activity but lacking the photosensitizing properties of hypericin.
Anthraquinones: Structurally related compounds with varying degrees of biological activity.
Uniqueness: this compound’s uniqueness lies in its potent photosensitizing properties, making it highly effective in photodynamic therapy and antiviral applications. Its ability to generate ROS and target multiple molecular pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C30H16O8 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |
InChI-Schlüssel |
YDOIFHVUBCIUHF-KCZCTXNHSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)





![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)




